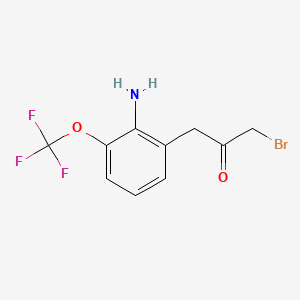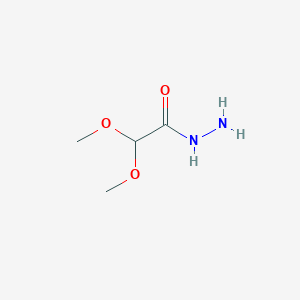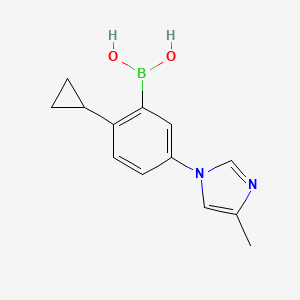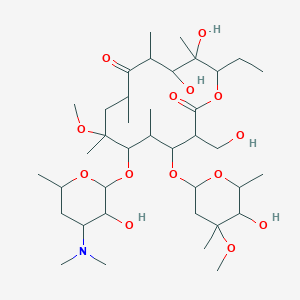
Fumaritine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumaritine N-oxide is an alkaloid compound found in certain species of the Fumaria genus, particularly Fumaria kralikii
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fumaritine N-oxide can be synthesized through the oxidation of fumaritine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peroxyacids like perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the N-oxide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Fumaritine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The initial formation of this compound from fumaritine is an oxidation reaction.
Reduction: This compound can be reduced back to fumaritine under specific conditions.
Substitution: The N-oxide group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, perbenzoic acid, peroxyacetic acid.
Reducing Agents: Various reducing agents can be used to convert this compound back to fumaritine, including hydrogen gas in the presence of a catalyst.
Solvents: Organic solvents such as methanol, benzene, and dimethyl sulfoxide (DMSO) are commonly used in these reactions.
Major Products Formed
The major products formed from the reactions of this compound include fumaritine (through reduction) and various substituted derivatives depending on the specific substitution reactions performed.
Wissenschaftliche Forschungsanwendungen
Fumaritine N-oxide has several scientific research applications, including:
Industry: The unique chemical properties of this compound make it a valuable compound for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of fumaritine N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cytotoxic effects. Additionally, the N-oxide group can enhance the solubility and bioavailability of the compound, making it more effective in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Parfumine: Another alkaloid found in Fumaria species, similar in structure to fumaritine N-oxide.
Lastourvilline: A spirobenzylisoquinoline alkaloid with similar chemical properties.
Feruloyl tyramine: An alkaloid with comparable biological activities.
Uniqueness
This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. This functional group allows for unique redox reactivity and enhances the compound’s solubility and bioavailability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H21NO6 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
6-methoxy-2-methyl-2-oxidospiro[3,4-dihydroisoquinolin-2-ium-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol |
InChI |
InChI=1S/C20H21NO6/c1-21(24)6-5-11-7-16(25-2)14(22)8-13(11)20(21)9-12-3-4-15-18(27-10-26-15)17(12)19(20)23/h3-4,7-8,19,22-23H,5-6,9-10H2,1-2H3 |
InChI-Schlüssel |
GIGLNPLPIFRSFH-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)O)OC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


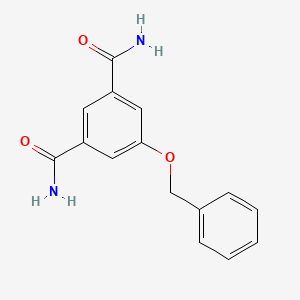

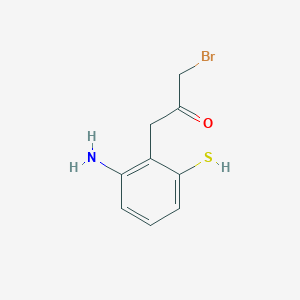
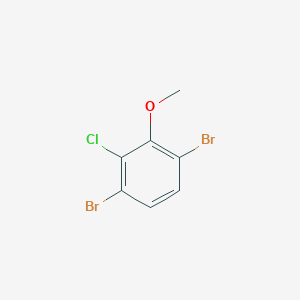
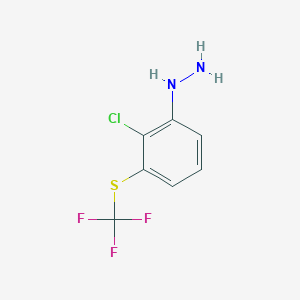
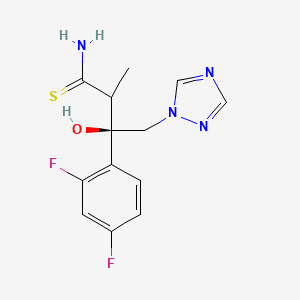

![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
